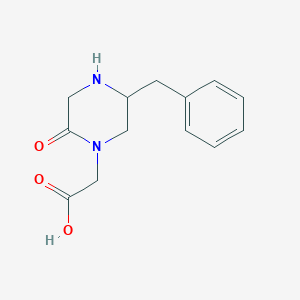
(5-Benzyl-2-oxo-piperazin-1-YL)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-5-Benzyl-2-oxo-piperazin-1-yl)-acetic acid: is a chiral compound with a piperazine ring substituted with a benzyl group and an oxo group at the 5-position, and an acetic acid moiety attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzylamine and ethyl acetoacetate.
Stepwise Synthesis: The process involves multiple steps, including the formation of the piperazine ring, introduction of the benzyl group, and oxidation to introduce the oxo group.
Reaction Conditions: Common reagents used include strong bases like sodium hydride (NaH) for deprotonation steps, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions.
Industrial Production Methods:
Batch Processes: Industrial synthesis often employs batch processes where each step is carried out sequentially in large reactors.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps.
Purification: The final product is typically purified using recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane (DCM).
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Benzyl alcohol.
Substitution Products: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of new therapeutic agents.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity.
Receptor Binding: Potential to bind to specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
®-5-Benzyl-2-oxo-piperazin-1-yl-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
®-5-Benzyl-2-oxo-piperazin-1-yl-butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness:
Chirality: The ®-configuration provides specific stereochemical properties that can influence biological activity.
Functional Groups: The combination of benzyl, oxo, and acetic acid groups offers unique reactivity and potential for diverse applications.
(®-5-Benzyl-2-oxo-piperazin-1-yl)-acetic acid , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(5-benzyl-2-oxopiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12-7-14-11(8-15(12)9-13(17)18)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,17,18) |
InChI Key |
LZVSIOIYDLGHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(=O)N1CC(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




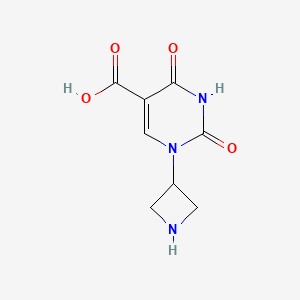
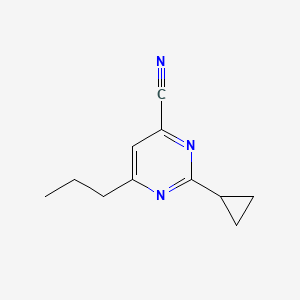

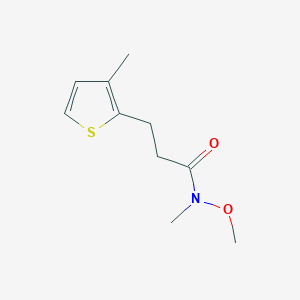

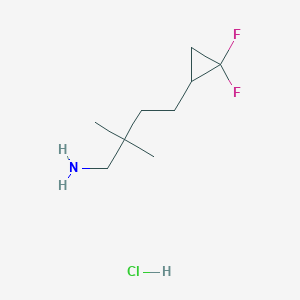
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
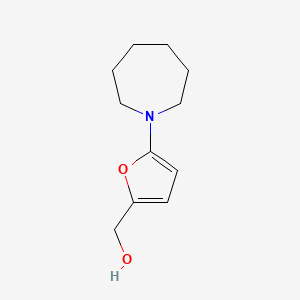
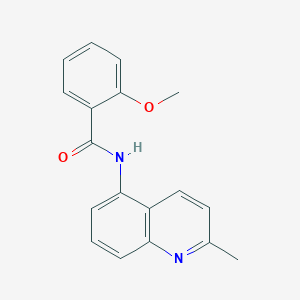
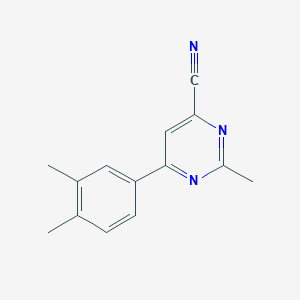
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)

